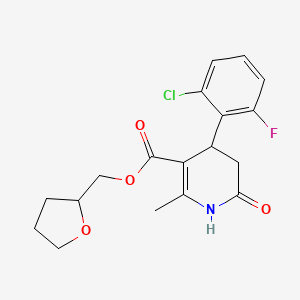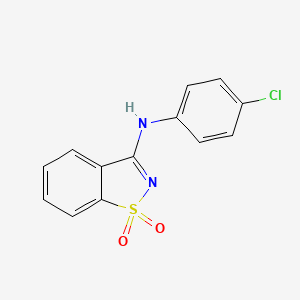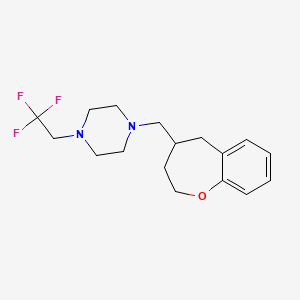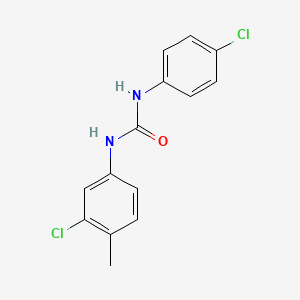![molecular formula C14H17ClFNO2 B5508884 1-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5508884.png)
1-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds closely related to "1-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride" often involves multi-step chemical reactions including amination, cyclization, and acidification processes. For example, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride demonstrates a similar pathway, utilizing aminnation and cyclization in a nonproton polar solvent, followed by acidification to achieve a high yield (Tan Bin, 2010)(Tan Bin, 2010).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide detailed insights into the molecular architecture, confirming the presence of functional groups and the overall molecular framework critical for the compound's chemical behavior and reactivity (K. Iida, Y. Nakajima, M. Kajiwara, 2008)(K. Iida, Y. Nakajima, M. Kajiwara, 2008).
Chemical Reactions and Properties
Chemical reactions involving such compounds can vary widely but typically involve further functionalization of the molecule through reactions such as halogenation, acylation, and others. These reactions expand the compound's utility in various chemical syntheses and applications (Abdel-Sattar S. Hamad, A. Hashem, 2000)(Abdel-Sattar S. Hamad, A. Hashem, 2000).
Scientific Research Applications
Structural and Dynamic Features
- Research on bis[2-(2-furyl)indenyl]zirconium derivatives has shown that these compounds exhibit interesting conformational behaviors due to the rotation of indenyl−furyl groups. This study provides insights into the structural dynamics of furyl-containing compounds, which could be relevant for understanding similar features in 1-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride (Dreier et al., 2001).
Synthetic Approaches and Chemical Reactions
- The synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride demonstrates the feasibility of synthesizing fluorophenyl-containing compounds with high yields under mild reaction conditions. This could indicate similar synthetic accessibility for the compound of interest (Tan Bin, 2010).
Potential Medicinal Chemistry Applications
- A study on the design, synthesis, and evaluation of racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides as uterine relaxants highlights the potential of furyl and fluorophenyl containing compounds in developing therapeutic agents. This research suggests possible pharmacological applications for similar compounds (Viswanathan et al., 2005).
Antimicrobial and Antitumor Activities
- Amino acid ester derivatives containing 5-fluorouracil have been synthesized and shown to exhibit significant antitumor activities. This indicates that modifications of the basic structure with fluorophenyl groups can lead to compounds with potential antitumor properties (Xiong et al., 2009).
Advanced Materials and Chemical Properties
- The solvatochromism and crystallochromism of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings offer insights into the interactions of such compounds in various solvents and solid states. This could be relevant for the development of materials with specific optical properties based on similar furyl-containing compounds (El-Sayed et al., 2003).
properties
IUPAC Name |
1-[[5-(2-fluorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2.ClH/c1-10(17)8-16-9-11-6-7-14(18-11)12-4-2-3-5-13(12)15;/h2-7,10,16-17H,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIGLXDTRVMAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(O1)C2=CC=CC=C2F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5508813.png)



![2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5508839.png)


![N-[1-(4-morpholinylcarbonyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5508860.png)
![4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5508874.png)
![(3S*,4S*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5508877.png)
![N-(3,5-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5508882.png)
![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)
![3-methyl-1H-pyrazole-4,5-dione 4-[(2-chloro-3-pyridinyl)hydrazone]](/img/structure/B5508898.png)
![4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508907.png)